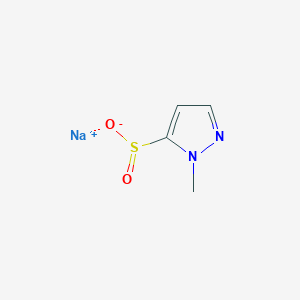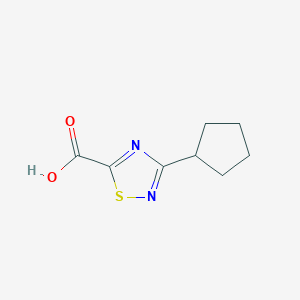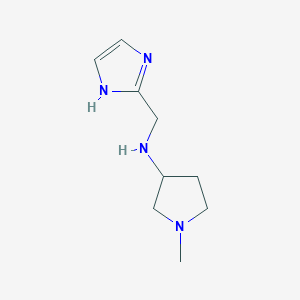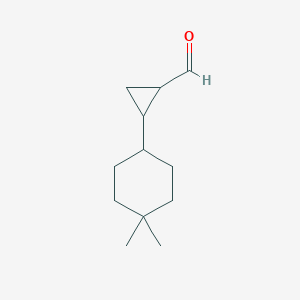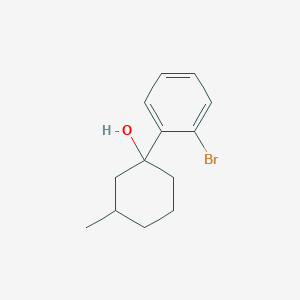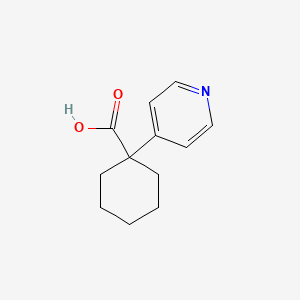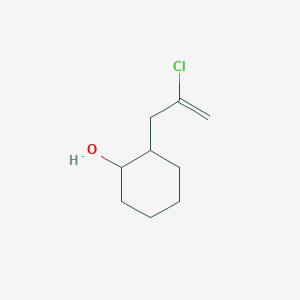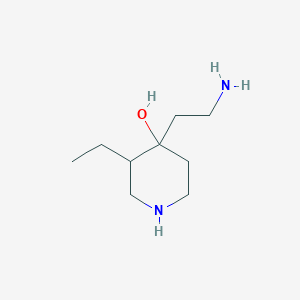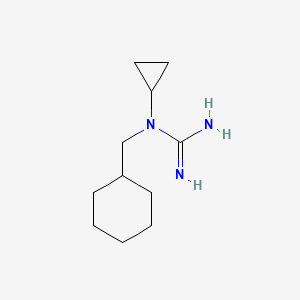![molecular formula C10H14IN3O2 B13218735 tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate](/img/structure/B13218735.png)
tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate is a chemical compound with the molecular formula C10H14IN3O2 and a molecular weight of 335.14 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate typically involves the reaction of 6-(iodomethyl)pyridazine with tert-butyl carbamate under specific conditions. The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with aryl halides.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate involves its interaction with specific molecular targets. The iodide group allows for the compound to be used in radiolabeling studies, which can help in tracking the distribution and interaction of the compound within biological systems . The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate can be compared with similar compounds such as:
tert-Butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate: This compound has a hydroxymethyl group instead of an iodide group, which affects its reactivity and applications.
tert-Butyl carbamate: A simpler compound used in various chemical syntheses.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another related compound with different functional groups and applications.
These comparisons highlight the unique properties and applications of this compound, particularly its use in radiolabeling and cross-coupling reactions.
Eigenschaften
Molekularformel |
C10H14IN3O2 |
|---|---|
Molekulargewicht |
335.14 g/mol |
IUPAC-Name |
tert-butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate |
InChI |
InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)12-8-5-4-7(6-11)13-14-8/h4-5H,6H2,1-3H3,(H,12,14,15) |
InChI-Schlüssel |
ISGFBUFDRJTKHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


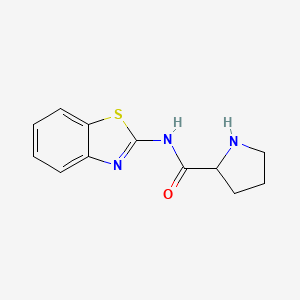
![1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13218663.png)
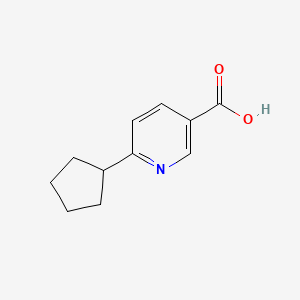
![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)
